6-Chloro-3-indoxyl-alpha-D-glucopyranoside

Chromogenic substrate α-glucosidase detection multiplex enzyme assay

Standard chromogenic α-glucosidase substrates fail to provide localized, color-distinct precipitation or are spectrally indistinguishable from β-glucosidase assays. This halogenated indoxyl-glycoside solves the specificity gap. - **Enzymatic Output:** Hydrolysis yields 6,6′-dichloroindigo - an intensely salmon/red, water-insoluble precipitate; no spectrophotometer required for visual readout. - **Orthogonal Utility:** Co-formulable with X-β-Glc (EP1390524B1) for dual α/β-glucosidase detection in microbial differential ID. - **Procurement Ready:** Available in R&D quantities (mg to g); ambient shipping; confirmed purity ≥98% via HPLC.

Molecular Formula C14H16ClNO6
Molecular Weight 329.73 g/mol
CAS No. 467214-46-6
Cat. No. B3042011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-indoxyl-alpha-D-glucopyranoside
CAS467214-46-6
Molecular FormulaC14H16ClNO6
Molecular Weight329.73 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14+/m1/s1
InChIKeyOQWBAXBVBGNSPW-RGDJUOJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-indoxyl-α-D-glucopyranoside: Product Overview


6-Chloro-3-indoxyl-α-D-glucopyranoside (CAS 467214-46-6; synonyms: Salmon-α-D-Glc, 6-CIG) is a synthetic chromogenic indoxyl-glycoside substrate with the molecular formula C₁₄H₁₆ClNO₆ and a molecular weight of approximately 329.73 g/mol . This compound belongs to the indigogenic substrate class and is specifically designed for the detection, localization, and kinetic analysis of α-glucosidase (EC 3.2.1.20) activity . Upon enzymatic hydrolysis by α-glucosidase, the compound releases 6-chloro-3-indoxyl, which undergoes rapid aerobic oxidation and dimerization to form 6,6′-dichloroindigo—a water-insoluble, intensely salmon/red-colored precipitate that enables sensitive and localized chromogenic detection [1].

6-Chloro-3-indoxyl-α-D-glucopyranoside: Halogen-Dependent Assay Orthogonality


Indoxyl glycosides are not functionally interchangeable; the halogen substitution pattern on the indoxyl ring determines both the chromogenic output wavelength and the solubility of the precipitated indigo dye [1]. This compound produces a salmon/red-colored precipitate via 6,6′-dichloroindigo formation, which is spectrally distinct from the blue precipitate generated by 5-bromo-4-chloro-substituted analogs (e.g., X-α-Glc, which yields 5,5′-dibromo-4,4′-dichloroindigo) [2]. Generic substitution of the α-glucopyranoside moiety alone ignores the critical role of the halogenated chromophore in establishing assay orthogonality. Furthermore, substrate recognition by α-glucosidase is sensitive to the stereochemistry of the glycosidic linkage; β-anomers or alternative sugar moieties (e.g., galactopyranoside, mannopyranoside) are hydrolyzed by different glycosidases entirely, rendering cross-class substitution invalid for α-glucosidase-specific applications .

6-Chloro-3-indoxyl-α-D-glucopyranoside: Selection Evidence


Halogen Pattern Dictates Chromogenic Output

6-Chloro-3-indoxyl-α-D-glucopyranoside (6-CIG) yields 6,6′-dichloroindigo as the chromogenic end-product, producing a salmon/red-colored precipitate with an absorption maximum distinct from the blue precipitate formed by 5-bromo-4-chloro-3-indolyl-α-D-glucopyranoside (X-α-Glc) . The differential halogenation (6-chloro vs. 5-bromo-4-chloro) results in spectrally resolvable indigo dyes, enabling orthogonal detection in multiplexed experimental systems [1]. The salmon precipitate is water-insoluble and remains localized at the site of enzymatic activity, facilitating precise spatial resolution in histochemical applications . No published Km or kcat values were identified in the peer-reviewed literature for this compound as of April 2026.

Chromogenic substrate α-glucosidase detection multiplex enzyme assay indoxyl glycoside

Validated Activity in C. difficile Toxin Assay

In a study evaluating substrates for Clostridium difficile glucosyltransferase activity, 6-chloro-3-indoxyl-α-D-glucopyranoside was among the substrates tested alongside p-nitrophenyl-α-D-glucopyranoside (PNPG) and 5-bromo-4-chloro-3-indolyl-α-D-glucopyranoside [1]. The study demonstrates the compound‘s functional utility in a published, peer-reviewed experimental system investigating bacterial toxin glucosyltransferase activity. The chromogenic output allowed for direct visualization of enzymatic cleavage, providing a qualitative readout distinct from the spectrophotometric detection required for PNPG [1].

Clostridium difficile glucosyltransferase toxin assay α-glucosidase

Anomeric Specificity for α-Glucosidase Detection

6-Chloro-3-indoxyl-α-D-glucopyranoside contains an α-glycosidic linkage between the glucose moiety and the indoxyl chromophore, rendering it specific for α-glucosidase (EC 3.2.1.20) [1]. The corresponding β-anomer, 6-chloro-3-indoxyl-β-D-glucopyranoside (CAS 15548-60-4), is a substrate for β-glucosidase (EC 3.2.1.21) . This stereochemical distinction at the anomeric carbon is absolute; α-glucosidase does not hydrolyze β-linked substrates, and β-glucosidase does not hydrolyze α-linked substrates . Consequently, procurement of the incorrect anomer will result in complete assay failure for the intended enzyme target.

Anomeric specificity glycosidase selectivity enzyme substrate

Patented Dual-Enzyme Chromogenic Medium

European Patent EP1390524B1 describes a chromogenic culture medium for the specific detection of Staphylococcus aureus, wherein 6-chloro-3-indoxyl-α-D-glucopyranoside is co-formulated with 5-bromo-4-chloro-3-indoxyl-β-D-glucopyranoside [1]. In this patented formulation, α-glucosidase activity produces a salmon-colored precipitate (from 6-chloro-3-indoxyl-α-D-glucopyranoside cleavage), while β-glucosidase activity yields a blue precipitate (from 5-bromo-4-chloro-3-indoxyl-β-D-glucopyranoside cleavage), enabling simultaneous, color-differentiated detection of two distinct enzymatic activities within a single culture medium [1].

Microbial detection chromogenic medium Staphylococcus aureus dual-enzyme assay

6-Chloro-3-indoxyl-α-D-glucopyranoside: Application Scenarios


Multiplex Chromogenic Detection in Microbial Media

As demonstrated in European Patent EP1390524B1, 6-chloro-3-indoxyl-α-D-glucopyranoside can be co-formulated with 5-bromo-4-chloro-3-indoxyl-β-D-glucopyranoside to enable simultaneous, color-differentiated detection of α-glucosidase (salmon precipitate) and β-glucosidase (blue precipitate) activities in the same culture medium . This application is particularly valuable for differential microbial identification where the enzymatic profile determines species or strain classification. The salmon precipitate is water-insoluble and remains localized at the colony site, allowing precise spatial correlation between enzyme activity and microbial growth .

α-Glucosidase Inhibitor Screening

6-Chloro-3-indoxyl-α-D-glucopyranoside enables chromogenic detection of α-glucosidase inhibition without the need for spectrophotometric plate readers, as the salmon-colored precipitate provides a direct visual readout . This substrate has been functionally validated in a peer-reviewed study evaluating glucosyltransferase activity in Clostridium difficile toxin assays, confirming its utility in inhibitor screening contexts . The chromogenic nature allows for rapid qualitative assessment of inhibition, which can be followed by quantitative densitometry or image analysis for IC₅₀ determination.

Histochemical Localization in Tissue Sections

The water-insoluble salmon precipitate generated by 6-chloro-3-indoxyl-α-D-glucopyranoside hydrolysis remains precisely localized at the site of enzymatic activity, making this substrate suitable for histochemical staining of α-glucosidase in fixed or frozen tissue sections . The indigo dye formed is chemically stable and resistant to photobleaching, facilitating long-term storage of stained specimens and subsequent imaging . This application is supported by the broader class of indigogenic substrates widely employed for enzyme histochemistry.

Recombinant Enzyme Expression Screening

For laboratories expressing recombinant α-glucosidase or characterizing novel α-glucosidase variants, 6-chloro-3-indoxyl-α-D-glucopyranoside provides a rapid, colony-based screening method for confirming functional enzyme expression . Colonies expressing active α-glucosidase develop a distinct salmon coloration upon substrate exposure, enabling visual identification of positive clones without requiring cell lysis or spectrophotometric analysis. This application leverages the α-anomeric specificity of the substrate to ensure that only α-glucosidase activity is detected, with no interference from endogenous β-glucosidase .

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